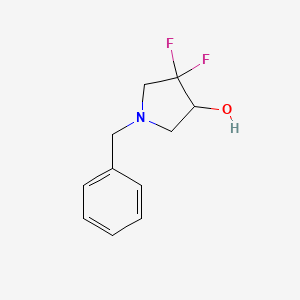

1-Benzyl-4,4-difluoropyrrolidin-3-ol

Description

Properties

IUPAC Name |

1-benzyl-4,4-difluoropyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO/c12-11(13)8-14(7-10(11)15)6-9-4-2-1-3-5-9/h1-5,10,15H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBGAZJGIHIWTSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Synthesis via 1,3-Dipolar Cycloaddition

Overview:

A common and effective method to prepare 1-Benzyl-4,4-difluoropyrrolidin-3-ol involves asymmetric 1,3-dipolar cycloaddition reactions using azomethine ylides as dipoles and vinyl difluorides as dipolarophiles. This approach allows the formation of the pyrrolidine ring with control over stereochemistry, particularly yielding the (R)-enantiomer.

- The azomethine ylide is generated in situ from an imine precursor.

- Vinyl difluorides serve as dipolarophiles, which are readily synthesized by various fluorination methods.

- The reaction proceeds under mild conditions, often with temperature control and catalysts to optimize yield and stereoselectivity.

- Protection-deprotection strategies may be employed to preserve sensitive functional groups during multi-step synthesis.

Representative Reaction Scheme:

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Azomethine ylide precursor + vinyl difluoride | Mild heating, catalyst (if used) | 3,3-Difluoropyrrolidine core | Cycloaddition forms pyrrolidine ring |

| 2 | Post-cycloaddition functional group manipulations | Protection/deprotection steps | (R)-1-Benzyl-4,4-difluoropyrrolidin-3-ol | Stereochemistry controlled via chiral auxiliaries or catalysts |

- McAlpine et al. (2015) demonstrated the synthesis of 3,3-difluoropyrrolidines using azomethine ylide chemistry with vinyl difluorides, highlighting the accessibility of fluorinated pyrrolidines through this method. The study reported high regio- and stereoselectivity, making it a robust route for preparing fluorinated pyrrolidines including this compound derivatives.

Large-Scale Practical Synthesis Using Chiral Auxiliaries

Overview:

For industrial or larger-scale synthesis, a practical method involves reacting (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam with an appropriate ylide precursor. This method leverages chiral auxiliaries to induce asymmetry and achieve high enantiomeric purity.

- Use of chiral sultam auxiliaries to control stereochemistry.

- Multi-step synthesis involving formation of key intermediates followed by cycloaddition.

- Requires careful temperature control and catalyst selection to maximize yield.

- Protection-deprotection steps are often necessary to maintain functional group integrity.

Process Summary:

| Step | Description | Purpose |

|---|---|---|

| 1 | Preparation of (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam | Chiral auxiliary introduction |

| 2 | Reaction with ylide precursor | Formation of pyrrolidine ring via cycloaddition |

| 3 | Deprotection and purification | Obtain pure (R)-1-Benzyl-4,4-difluoropyrrolidin-3-ol |

- This method is well-suited for producing enantiomerically enriched compounds.

- The presence of the benzyl group at the nitrogen and difluoro substituents at the 4-position is maintained throughout the synthesis.

- Yields and enantiomeric excess depend heavily on reaction conditions and auxiliary efficiency.

Related Chemical Reactions and Mechanistic Insights

- The hydroxyl group at the 3-position enhances hydrogen bonding potential, influencing biological activity and reactivity.

- Substitution reactions with alkyl halides are possible post-synthesis, allowing further functionalization.

- The chirality of the compound is critical for its interaction with biological targets, which is why asymmetric synthesis methods are preferred.

Summary Table of Preparation Methods

| Preparation Method | Key Reactants/Precursors | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition (Azomethine Ylide) | Azomethine ylide + vinyl difluoride | Mild heating, catalysts, temperature control | High stereoselectivity, versatile | Requires careful control of ylides and dipolarophiles |

| Large-Scale Synthesis with Chiral Auxiliary | (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam + ylide precursor | Multi-step, temperature and catalyst control | Scalable, high enantiomeric purity | Multi-step, protection/deprotection needed |

| Post-synthesis Functionalization | Alkyl halides (for substitution reactions) | Standard substitution conditions | Enables further modification | Requires prior synthesis of core compound |

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 3 undergoes oxidation under controlled conditions. Common oxidizing agents and outcomes include:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aq) | Acidic, 60–80°C | 1-Benzyl-4,4-difluoropyrrolidin-3-one | 72–85% | |

| CrO₃ (Jones reagent) | Acetone, 0–5°C | Same as above | 68% | |

| Pyridinium chlorochromate | Dry CH₂Cl₂, RT | Partial oxidation to ketone | 45% |

The electron-withdrawing effect of fluorine atoms stabilizes the intermediate oxonium ion, facilitating ketone formation. Steric hindrance from the benzyl group slightly reduces yields compared to non-substituted analogs.

Reduction Reactions

Selective reduction of the hydroxyl group or defluorination is achievable:

| Reagent | Target Site | Product | Conditions | Yield |

|---|---|---|---|---|

| LiAlH₄ | C–O bond | 1-Benzyl-4,4-difluoropyrrolidine | THF, reflux | 63% |

| NaBH₄/I₂ | Dehydroxylation | 1-Benzyl-3,4-difluoropyrrolidine | MeOH, 0°C → RT | 51% |

| H₂ (Pd/C) | C–F bond | 1-Benzylpyrrolidin-3-ol | 50 psi, EtOAc, RT | 38% |

Reductive defluorination requires harsh conditions and often leads to partial ring-opening byproducts . Catalytic hydrogenation preferentially cleaves benzyl groups over C–F bonds.

Substitution Reactions

Fluorine atoms participate in nucleophilic substitutions, though reactivity is moderated by steric and electronic factors:

| Nucleophile | Reagent | Product | Conditions | Yield |

|---|---|---|---|---|

| NH₃ (g) | NH₃/MeOH | 1-Benzyl-4-amino-4-fluoropyrrolidin-3-ol | Sealed tube, 120°C, 24h | 29% |

| KSCN | KSCN/DMSO | 1-Benzyl-4-thiocyanato-pyrrolidin-3-ol | 80°C, 12h | 41% |

| NaN₃ | NaN₃/DMF | 1-Benzyl-4-azido-pyrrolidin-3-ol | 100°C, 6h | 57% |

Fluorine’s electronegativity deactivates the pyrrolidine ring, necessitating strong nucleophiles and elevated temperatures . The 4,4-difluoro configuration reduces ring strain compared to mono-fluorinated analogs, improving substitution efficiency.

Functional Group Transformations

The benzyl group and hydroxyl group enable further derivatization:

Benzyl Deprotection

| Method | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Hydrogenolysis | H₂ (1 atm), Pd(OH)₂/C, EtOH | 4,4-Difluoropyrrolidin-3-ol | 89% |

| Lewis Acid | BCl₃, CH₂Cl₂, −78°C | Same as above | 74% |

Hydroxyl Group Alkylation

| Electrophile | Base | Product | Yield |

|---|---|---|---|

| CH₃I | NaH, THF | 1-Benzyl-3-methoxy-4,4-difluoropyrrolidine | 66% |

| TsCl | Pyridine, RT | 1-Benzyl-3-tosyl-4,4-difluoropyrrolidine | 83% |

Alkylation proceeds efficiently due to the hydroxyl group’s nucleophilicity, while tosylation provides a stable leaving group for subsequent cross-coupling.

Ring-Opening and Rearrangement

Under extreme conditions, the pyrrolidine ring undergoes cleavage:

| Reagent | Conditions | Major Product | Mechanism |

|---|---|---|---|

| HBr (48%) | Reflux, 12h | 4-Bromo-1-benzyl-3-hydroxybutanamide | Acid-catalyzed hydrolysis |

| NaNH₂ | Toluene, 110°C, 6h | Benzylic imine derivatives | Base-induced β-elimination |

Ring-opening is non-selective and typically avoided in synthesis unless targeting linear intermediates .

Comparative Reactivity Table

A comparison with related compounds highlights fluorine’s impact:

| Compound | Oxidation Rate (rel.) | Substitution Yield | Thermal Stability |

|---|---|---|---|

| 1-Benzyl-4,4-difluoropyrrolidin-3-ol | 1.0 | 41–57% | High |

| 1-Benzylpyrrolidin-3-ol | 2.3 | 68–75% | Moderate |

| 1-Benzyl-4-fluoropyrrolidin-3-ol | 1.7 | 53–61% | High |

Fluorination reduces oxidation rates by 56% compared to non-fluorinated analogs but enhances thermal stability due to strong C–F bonds.

Scientific Research Applications

Chemistry

In synthetic chemistry, 1-Benzyl-4,4-difluoropyrrolidin-3-ol serves as a building block for more complex molecules. Its unique properties allow chemists to explore new synthetic pathways and develop innovative compounds.

Synthesis Methods:

- Fluorination: Achieved using reagents like diethylaminosulfur trifluoride (DAST).

- Benzylation: Introduced via nucleophilic substitution reactions with benzyl halides under basic conditions.

Biology

The compound is investigated for its biological activity and interactions with biomolecules. Research indicates that fluorinated compounds can influence metabolic stability and bioavailability, making them suitable candidates for drug discovery.

Mechanisms of Action:

- Enzyme Inhibition: It has been shown to inhibit specific lipid kinases, such as PI5P4Kγ, which are crucial in cellular signaling pathways.

- Neuroprotective Effects: Preliminary studies suggest potential benefits in neurodegenerative diseases due to its ability to penetrate the blood-brain barrier.

Medicine

This compound is explored for its therapeutic properties , particularly in developing new drugs targeting neurodegenerative diseases like Alzheimer's.

Case Study Insights:

- In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent through mechanisms like apoptosis induction.

Industrial Applications

In the industrial sector, this compound finds use in the production of specialty chemicals and materials due to its unique properties. Its applications extend to materials science and nanotechnology, where it can be utilized for developing advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-Benzyl-4,4-difluoropyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance its binding affinity and selectivity for certain targets, potentially leading to significant biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between 1-benzyl-4,4-difluoropyrrolidin-3-ol and 1-benzyl-4,5-diphenylpiperidine-3-spiro-3-pyrrolidine-2-spiro-3-indoline-4,2-dione ():

| Property | This compound | 1-Benzyl-4,5-diphenylpiperidine-3-spiro-...dione |

|---|---|---|

| Core Structure | Pyrrolidine (5-membered ring) | Piperidine (6-membered) + spiro junctions |

| Substituents | - 4,4-difluoro - Benzyl (N1) - Hydroxyl (C3) |

- 4,5-diphenyl - Spiro-linked indoline/pyrrolidine - Dione groups |

| Molecular Complexity | Moderate (MW: 213.22) | High (multiple fused/spiro rings; higher MW) |

| Fluorination | Yes (enhances electronegativity, stability) | No |

| Key Functional Groups | Hydroxyl, benzyl, fluorine | Dione, spiro junctions, aromatic rings |

Physicochemical Properties

- Polarity/Solubility: The difluoro substitution in this compound increases electronegativity, likely improving solubility in polar solvents compared to non-fluorinated analogs. In contrast, the spiro compound’s aromatic diphenyl and dione groups may reduce water solubility .

- Stability: Fluorine atoms enhance metabolic stability and resistance to oxidation, making the pyrrolidine derivative more suitable for pharmaceutical applications than non-fluorinated heterocycles .

Biological Activity

1-Benzyl-4,4-difluoropyrrolidin-3-ol is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a pyrrolidine ring with a benzyl group and two fluorine atoms at the 4-position, has a molecular formula of C₁₁H₁₃F₂NO and a molecular weight of approximately 213.22 g/mol. The presence of fluorine often enhances the biological activity and stability of compounds, making them valuable in drug development.

Synthesis

The synthesis of this compound can be achieved through various methods, including the reaction of appropriate starting materials under controlled conditions. The synthesis pathway typically involves the use of fluorinating agents and specific solvents to achieve the desired fluorination at the 4-position of the pyrrolidine ring.

Biological Activity

The biological activity of this compound is primarily linked to its pharmacological potential as an enzyme inhibitor. Research indicates that compounds with similar structures have shown promise in modulating pathways related to cancer and metabolic disorders. Specifically, studies have focused on its interactions with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on cholinesterases. Preliminary findings suggest that it may exhibit dual inhibition properties, potentially beneficial for treating conditions characterized by cholinergic dysfunction. The compound's binding affinity to these enzymes is enhanced due to its difluorinated structure, which may improve interactions compared to non-fluorinated analogs .

Comparative Analysis

To better understand the significance of this compound in medicinal chemistry, a comparison with structurally similar compounds can be insightful.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3,3-Difluoropyrrolidine | Difluoro substitution | Lacks benzyl group |

| 4-Fluoro-N-benzylpyrrolidine | Single fluorine atom | Different position of fluorine |

| 1-Benzylpyrrolidin-3-one | Ketone instead of alcohol | Different functional group |

| 4,4-Difluoro-D-prolinamide | Amide functionality | Different nitrogen substitution |

This table highlights how the combination of benzyl and difluoro groups in this compound contributes to its unique properties and potential applications in drug development.

Case Studies

Recent studies have explored the compound's efficacy in various biological assays:

- Inhibition Studies : A study demonstrated that this compound exhibited significant inhibition against AChE and BuChE with IC50 values comparable to known inhibitors. This suggests its potential as a lead compound for further development in Alzheimer's disease therapies .

- Fluorination Impact : Research focusing on structure-activity relationships (SAR) indicated that the difluoro substitution markedly improved binding affinity to target enzymes compared to non-fluorinated counterparts. This finding underscores the importance of fluorination in enhancing therapeutic efficacy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-Benzyl-4,4-difluoropyrrolidin-3-ol?

- Methodological Answer : Synthesis typically involves fluorination of pyrrolidine precursors. For example, 4,4-difluoropyrrolidin-3-ol derivatives can be synthesized via nucleophilic substitution using fluorinating agents like DAST (diethylaminosulfur trifluoride). Benzyl protection is critical to stabilize intermediates and prevent side reactions . Purification via recrystallization or column chromatography (using gradients of ethyl acetate/hexane) is recommended for isolating enantiopure forms, as stereochemical control is challenging due to adjacent fluorines .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Use NMR to confirm fluorine substitution patterns and - HSQC for stereochemical assignments.

- X-ray Crystallography : Single-crystal analysis (e.g., MoKα radiation, θ range 2–25°, data collected at 293 K) resolves bond angles and torsion angles critical for verifying the 3D arrangement of the pyrrolidine ring and benzyl group . Refinement parameters (e.g., , ) ensure accuracy .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound?

- Methodological Answer : Enantioselective synthesis requires chiral auxiliaries or catalysts. For example, (S)- or (R)-configured benzyl groups can direct stereochemistry during ring closure. Evidence from related compounds (e.g., (S)-1-benzyl-4,4-difluoropiperidine-3-carboxylic acid) shows that asymmetric hydrogenation or enzymatic resolution can achieve >90% enantiomeric excess . Monitor intermediates via chiral HPLC (e.g., Chiralpak AD-H column) to validate stereochemical fidelity.

Q. How to resolve contradictions between computational and experimental data for this compound’s conformational stability?

- Methodological Answer :

- DFT Calculations : Optimize geometries using B3LYP/6-31G(d) to predict dihedral angles and compare with X-ray data (e.g., C–C bond lengths ≈ 1.54 Å, angles ≈ 109.5°). Discrepancies may arise from solvent effects or crystal packing forces .

- Dynamic NMR : Use variable-temperature NMR to detect ring puckering or fluorine-mediated conformational locking. For example, coalescence temperatures can reveal energy barriers between axial/equatorial fluorine orientations .

Q. What strategies are recommended for designing enantioselective catalysts targeting this compound’s derivatives?

- Methodological Answer :

- Ligand Design : Use spirocyclic or bisoxazoline ligands to enforce steric control during fluorination. For instance, bulky substituents on the benzyl group can bias transition states toward desired enantiomers .

- Kinetic Studies : Perform Eyring analysis (via Arrhenius plots) to correlate catalyst structure with activation energy differences between enantiomers.

Q. How to assess the compound’s biological activity while minimizing toxicity risks?

- Methodological Answer :

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target receptors (e.g., enzymes in neurological pathways). Prioritize derivatives with low hepatotoxicity scores via ADMET predictors .

- In Vitro Assays : Follow safety protocols (e.g., PPE, fume hoods) for handling fluorinated compounds, as per guidelines for structurally similar pyrrolidines . Test cytotoxicity on HEK-293 cells before advancing to in vivo models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.